molecular formula C17H18N4OS B11072150 3-{[2-(2-methylphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine

3-{[2-(2-methylphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine

Cat. No.: B11072150
M. Wt: 326.4 g/mol
InChI Key: UCKCIVGQBNLGJS-UHFFFAOYSA-N
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Description

3-{[2-(2-methylphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine is a compound belonging to the class of triazoles, which are known for their diverse biological activities

Preparation Methods

The synthesis of 3-{[2-(2-methylphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in an alkaline medium, followed by reduction of the corresponding ketone . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl or triazole rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-{[2-(2-methylphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-(2-methylphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine involves interaction with various molecular targets. It may inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of 3-{[2-(2-methylphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine lies in its specific substituents, which can influence its reactivity and biological properties.

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

3-[2-(2-methylphenoxy)ethylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H18N4OS/c1-13-7-5-6-10-15(13)22-11-12-23-17-20-19-16(21(17)18)14-8-3-2-4-9-14/h2-10H,11-12,18H2,1H3

InChI Key

UCKCIVGQBNLGJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCSC2=NN=C(N2N)C3=CC=CC=C3

Origin of Product

United States

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